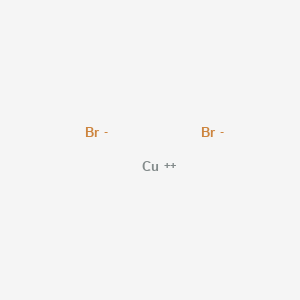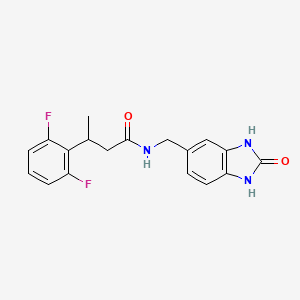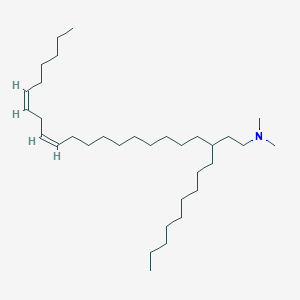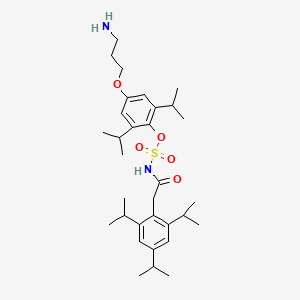![molecular formula C6H4Br2S3 B11930252 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is a chemical compound with the molecular formula C6H4Br2O2S It is known for its unique structure, which includes a thieno ring fused with a dithiine ring, and two bromine atoms at positions 5 and 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dithiine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or methanol. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the parent thieno[3,4-b][1,4]dithiine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,3-dihydrothieno[3,4-b][1,4]dithiine.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in electrochromic devices.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs).
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine primarily involves its ability to participate in polymerization reactions. The bromine atoms facilitate the formation of reactive intermediates, which can then undergo polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated structure of the thieno[3,4-b][1,4]dithiine backbone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT): Similar in structure but with an ethylenedioxy group instead of a dithiine ring.
3,4-Ethylenedithiothiophene (EDTT): Contains an ethylenedisulfanyl group instead of bromine atoms.
Uniqueness
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is unique due to the presence of both bromine atoms and the dithiine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.
Eigenschaften
Molekularformel |
C6H4Br2S3 |
|---|---|
Molekulargewicht |
332.1 g/mol |
IUPAC-Name |
5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 |
InChI-Schlüssel |
ZGMKNAXQTFUEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(SC(=C2S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)




